molecular formula C16H18N4O2 B4683930 2-(3,4-dimethoxyphenyl)-3,4,7-trimethyl-2H-pyrazolo[3,4-d]pyridazine

2-(3,4-dimethoxyphenyl)-3,4,7-trimethyl-2H-pyrazolo[3,4-d]pyridazine

Katalognummer B4683930
Molekulargewicht: 298.34 g/mol
InChI-Schlüssel: SYMDEHLZBAXRBY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(3,4-dimethoxyphenyl)-3,4,7-trimethyl-2H-pyrazolo[3,4-d]pyridazine, also known as TAK-915, is a small molecule drug that has been developed for the treatment of cognitive disorders such as Alzheimer's disease and schizophrenia. It is a potent and selective inhibitor of phosphodiesterase 10A (PDE10A), an enzyme that plays a key role in regulating the levels of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP) in the brain.

Wirkmechanismus

2-(3,4-dimethoxyphenyl)-3,4,7-trimethyl-2H-pyrazolo[3,4-d]pyridazine works by inhibiting PDE10A, an enzyme that breaks down cAMP and cGMP in the brain. By inhibiting PDE10A, this compound increases the levels of cAMP and cGMP, which in turn activate various signaling pathways that are important for cognitive function and memory. This compound is highly selective for PDE10A, and does not affect other PDE enzymes or neurotransmitter receptors in the brain.
Biochemical and Physiological Effects:
This compound has been shown to improve cognitive function and memory in preclinical models of cognitive disorders. It has also been shown to have potential as an antipsychotic agent, by reducing the levels of dopamine and glutamate in the brain. This compound has a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life in the body. It is well-tolerated in both animals and humans, with no significant adverse effects observed in clinical trials.

Vorteile Und Einschränkungen Für Laborexperimente

2-(3,4-dimethoxyphenyl)-3,4,7-trimethyl-2H-pyrazolo[3,4-d]pyridazine has several advantages for lab experiments, including its high potency and selectivity for PDE10A, its favorable pharmacokinetic profile, and its ability to improve cognitive function and memory in preclinical models of cognitive disorders. However, there are also some limitations to using this compound in lab experiments, including its high cost, the need for specialized equipment and expertise to synthesize and handle the compound, and the potential for off-target effects in other tissues or organs.

Zukünftige Richtungen

There are several potential future directions for research on 2-(3,4-dimethoxyphenyl)-3,4,7-trimethyl-2H-pyrazolo[3,4-d]pyridazine, including:
1. Further preclinical studies to elucidate the mechanisms of action of this compound and its effects on cognitive function and memory.
2. Clinical trials to evaluate the safety and efficacy of this compound in larger patient populations, and to determine the optimal dose and treatment duration.
3. Studies to investigate the potential of this compound as a treatment for other cognitive disorders, such as Parkinson's disease and Huntington's disease.
4. Studies to explore the use of this compound as a tool for basic neuroscience research, such as studying the role of PDE10A in neuronal signaling and synaptic plasticity.
5. Development of new and improved synthesis methods for this compound, to reduce the cost and increase the availability of the compound for research purposes.
In conclusion, this compound is a promising small molecule drug that has potential as a treatment for cognitive disorders such as Alzheimer's disease and schizophrenia. It works by inhibiting the enzyme PDE10A, which plays a key role in regulating the levels of cAMP and cGMP in the brain. This compound has been extensively studied in preclinical models and human clinical trials, and has shown good efficacy and safety profiles. There are several potential future directions for research on this compound, including further preclinical and clinical studies, and the development of new synthesis methods.

Wissenschaftliche Forschungsanwendungen

2-(3,4-dimethoxyphenyl)-3,4,7-trimethyl-2H-pyrazolo[3,4-d]pyridazine has been extensively studied in preclinical models of cognitive disorders, including animal models of Alzheimer's disease and schizophrenia. It has been shown to improve cognitive function and memory in these models, and has also been shown to have potential as an antipsychotic agent. In addition, this compound has been studied in human clinical trials for the treatment of schizophrenia, with promising results.

Eigenschaften

IUPAC Name

2-(3,4-dimethoxyphenyl)-3,4,7-trimethylpyrazolo[3,4-d]pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4O2/c1-9-15-11(3)20(19-16(15)10(2)18-17-9)12-6-7-13(21-4)14(8-12)22-5/h6-8H,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYMDEHLZBAXRBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=NN=C(C2=NN1C3=CC(=C(C=C3)OC)OC)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(3,4-dimethoxyphenyl)-3,4,7-trimethyl-2H-pyrazolo[3,4-d]pyridazine
Reactant of Route 2
Reactant of Route 2
2-(3,4-dimethoxyphenyl)-3,4,7-trimethyl-2H-pyrazolo[3,4-d]pyridazine
Reactant of Route 3
Reactant of Route 3
2-(3,4-dimethoxyphenyl)-3,4,7-trimethyl-2H-pyrazolo[3,4-d]pyridazine
Reactant of Route 4
Reactant of Route 4
2-(3,4-dimethoxyphenyl)-3,4,7-trimethyl-2H-pyrazolo[3,4-d]pyridazine
Reactant of Route 5
Reactant of Route 5
2-(3,4-dimethoxyphenyl)-3,4,7-trimethyl-2H-pyrazolo[3,4-d]pyridazine
Reactant of Route 6
Reactant of Route 6
2-(3,4-dimethoxyphenyl)-3,4,7-trimethyl-2H-pyrazolo[3,4-d]pyridazine

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.